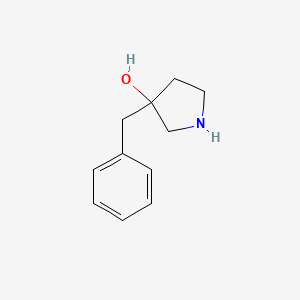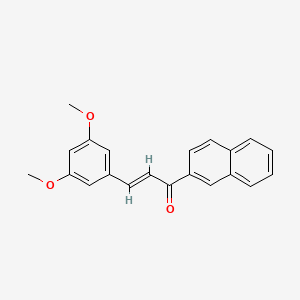
(1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(3-Fluor-4-methylphenyl)ethan-1-amin ist eine organische Verbindung, die zur Klasse der Amine gehört. Sie zeichnet sich durch das Vorhandensein einer Fluor- und einer Methylgruppe aus, die an einen Phenylring gebunden sind, der wiederum mit einer Ethanamin-Einheit verbunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (1R)-1-(3-Fluor-4-methylphenyl)ethan-1-amin umfasst typischerweise die folgenden Schritte:
Ausgangsmaterial: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsmaterialien, wie z. B. 3-Fluor-4-methylbenzaldehyd.
Reduktion: Die Aldehydgruppe wird unter Verwendung eines Reduktionsmittels wie Natriumborhydrid (NaBH4) zu einem Alkohol reduziert.
Aminierung: Der Alkohol wird dann durch eine Reihe von Reaktionen zu einem Amin umgewandelt, einschließlich der Bildung eines Zwischenprodukts, wie z. B. eines Tosylats, gefolgt von nukleophiler Substitution mit Ammoniak oder einer Aminquelle.
Industrielle Produktionsverfahren
In der Industrie kann die Produktion von (1R)-1-(3-Fluor-4-methylphenyl)ethan-1-amin effizientere und skalierbare Verfahren umfassen, wie z. B.:
Katalytische Hydrierung: Verwendung eines Katalysators wie Palladium auf Kohlenstoff (Pd/C) zur Reduktion der Zwischenprodukte.
Kontinuierliche Fließsynthese: Implementierung von kontinuierlichen Fließreaktoren zur Steigerung der Reaktionsleistung und Ausbeute.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(1R)-1-(3-Fluor-4-methylphenyl)ethan-1-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aminogruppe kann oxidiert werden, um entsprechende Imine oder Nitrile zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um sekundäre oder tertiäre Amine zu bilden.
Substitution: Die Fluorgruppe kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) mit einem Katalysator.
Substitution: Nukleophile wie Natriummethoxid (NaOCH3) oder Natriumethoxid (NaOEt) können eingesetzt werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Iminen führen, während die Reduktion sekundäre Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(3-Fluor-4-methylphenyl)ethan-1-amin hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Für seine potenziellen therapeutischen Eigenschaften erforscht, wie z. B. als Vorläufer für pharmazeutische Verbindungen.
Industrie: Verwendung bei der Herstellung von Spezialchemikalien und -materialien.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(3-fluoro-4-methylphenyl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Der Wirkungsmechanismus von (1R)-1-(3-Fluor-4-methylphenyl)ethan-1-amin umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen Signalwege und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(1R)-1-(3-Chlor-4-methylphenyl)ethan-1-amin: Ähnliche Struktur mit einer Chlor- statt einer Fluorgruppe.
(1R)-1-(3-Fluor-4-ethylphenyl)ethan-1-amin: Ähnliche Struktur mit einer Ethyl- statt einer Methylgruppe.
Einzigartigkeit
(1R)-1-(3-Fluor-4-methylphenyl)ethan-1-amin ist aufgrund der spezifischen Kombination der Fluor- und Methylgruppen einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen können. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und industrielle Anwendungen.
Eigenschaften
Molekularformel |
C9H12FN |
|---|---|
Molekulargewicht |
153.20 g/mol |
IUPAC-Name |
(1R)-1-(3-fluoro-4-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12FN/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
LTXLBDDARARPQF-SSDOTTSWSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)[C@@H](C)N)F |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(C)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(Difluoromethyl)-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12083729.png)





![3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine](/img/structure/B12083781.png)

![tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12083787.png)
